Zinc chloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

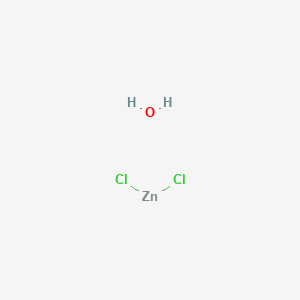

Zinc Chloride Hydrate, denoted as ZnCl₂(H₂O)n , exists in various hydrate forms with different water molecules (n) associated with each zinc chloride molecule. These hydrates can have values of n such as 1, 1.5, 2.5, 3, and 4. The compound is colorless or white, crystalline, and highly soluble in water. It plays a crucial role in various industrial applications due to its unique properties .

Synthesis Analysis

The preparation of this compound often involves hydrothermal synthesis. This method yields high-purity products with well-defined crystal structures. During hydrothermal reaction processes, zinc chloride crystals are created, resulting in distinct morphologies. The synthesis process is essential for obtaining pure and well-characterized samples for further study .

Molecular Structure Analysis

This compound exhibits polymorphism, adopting various crystal structures. Its general formula is ZnCl₂(H₂O)n, where n represents the number of water molecules associated with each zinc chloride unit. These structures can vary based on the degree of hydration, affecting the compound’s physical and chemical properties .

Chemical Reactions Analysis

- Flux and Cleaning Agent : In soldering, it dissolves oxide layers on metal surfaces, aiding in the soldering process .

Physical And Chemical Properties Analysis

科学的研究の応用

Complex Formation and Hydration

Zinc chloride hydrate demonstrates complex formation and hydration characteristics. Skou et al. (1977) found that mononuclear complexes with chloride ligands are present in this compound solutions, and these complexes show an increase in complex constants with decreasing water activity (Skou et al., 1977). Additionally, Powell et al. (1990) conducted a neutron-diffraction study on zinc chloride in heavy water, providing evidence for Zn2+ and Cl- complexation (Powell et al., 1990).

Ionic Liquid Structure and Solubility of Cellulose

Sen et al. (2016) discussed the ionic liquid structure of zinc chloride hydrates and its role in the solubility of cellulose. They found that cellulose solubility in this compound solutions occurs via coordination of the primary OH to the hydrated zinc cation (Sen et al., 2016).

Coordination Polymers

Zinc (hydrogen-β-glutamate) chloride hydrate forms coordination polymers, as shown by Wiesbrock and Schmidbaur (2003), with zinc atoms bridged by the 3-ammonio-glutarate ligand, illustrating its potential in polymer science (Wiesbrock & Schmidbaur, 2003).

Electrochemical Applications

Tran et al. (2019) explored hydrated hydrogels including zinc chloride hydrates for application in rechargeable zinc–air batteries, highlighting their potential in energy storage technology (Tran et al., 2019).

Structural Analysis

Tavares et al. (2014) conducted a theoretical study on the structures of zinc hydroxide chloride monohydrate and its dehydrated form, focusing on their anionic exchange properties, which has implications in materials science (Tavares et al., 2014).

Catalysis

Rostamizadeh et al. (2009) found that zinc chloride is an efficient catalyst in the cycloaddition reaction of organic nitriles with sodium azide, demonstrating its use in organic synthesis (Rostamizadeh et al., 2009).

Safety and Hazards

特性

IUPAC Name |

dichlorozinc;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMNMOHKSNOKO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Zn]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21351-91-7 |

Source

|

| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

154.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29604-34-0 |

Source

|

| Record name | Zinc chloride (ZnCl2), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)

![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)

![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)

![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)